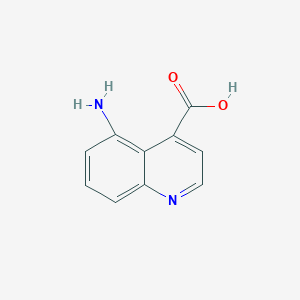

5-Aminoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

1378784-66-7 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

5-aminoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,11H2,(H,13,14) |

InChI Key |

RCNTVEROAKNNCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CC=NC2=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminoquinoline 4 Carboxylic Acid and Its Derivatives

Classical Approaches for Quinoline-4-carboxylic Acid Synthesis

Traditional methods for constructing the quinoline-4-carboxylic acid core have been well-established for over a century and continue to be relevant in organic synthesis.

Pfitzinger Reaction and its Variants

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgiipseries.orgjocpr.com

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org Intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

Table 1: Examples of Pfitzinger Reaction

| Reactants | Product | Notes |

|---|---|---|

| Isatin and a carbonyl compound | Substituted quinoline-4-carboxylic acids | A versatile one-pot synthesis. jocpr.com |

Variants of the Pfitzinger reaction have been developed to improve yields and broaden the scope of accessible derivatives. For instance, the use of N,N-dimethylenaminones with isatins, mediated by trimethylsilyl (B98337) chloride (TMSCl), allows for the direct synthesis of quinoline-4-carboxylic esters or acids in a one-step process under mild conditions. thieme-connect.com This modified approach is advantageous as the traditional Pfitzinger reaction typically requires a two-step process involving a strong base and acid and does not directly yield esters. thieme-connect.com

Doebner Reaction and Three-Component Condensations

The Doebner reaction, reported by Oscar Doebner in 1887, provides an alternative route to quinoline-4-carboxylic acids. wikipedia.orgnih.gov This method involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov A related reaction, the Doebner-von Miller reaction, utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid, typically leading to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org

While the Doebner reaction is a straightforward procedure for preparing 4-carboxyquinolines, it can be plagued by low yields due to the formation of by-products. tandfonline.com One identified by-product is a 2-methylquinoline-4-carboxylic acid derivative, which can be selectively synthesized by reacting an aniline derivative with pyruvic acid in ethanol (B145695). tandfonline.com

Recent advancements have focused on improving the efficiency of the Doebner reaction, particularly for anilines bearing electron-withdrawing groups, which often result in low product yields in the conventional reaction. nih.govacs.orgnih.gov A "Doebner hydrogen-transfer reaction" has been developed that can be applied to a wide range of anilines, including those with electron-donating groups, and is suitable for large-scale synthesis. nih.govacs.orgnih.gov This modified three-component reaction has been successfully used in the synthesis of bioactive molecules. nih.gov

Advanced Synthetic Strategies for Aminoquinoline Carboxylic Acids

Modern synthetic chemistry has introduced new techniques to overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netfrontiersin.org This technology has been successfully applied to the synthesis of quinoline-4-carboxylic acid derivatives. For example, the Pfitzinger reaction has been adapted for microwave conditions, allowing for the efficient synthesis of these compounds. iipseries.org

Furthermore, microwave-assisted, one-pot, three-component reactions have been developed for the synthesis of various quinoline-based heterocyclic systems. rsc.orgacs.org These methods offer an efficient and environmentally friendly approach to generating diverse libraries of quinoline (B57606) derivatives. rsc.org For instance, a series of 2-styryl-4-quinolinecarboxylic acids were synthesized in good to excellent yields (60-90%) with very short reaction times (2 minutes) under microwave irradiation. researchgate.net Similarly, quinoline-3-carboxylic acid derivatives have been synthesized using microwave irradiation in aqueous micellar microreactors. nih.gov

Organocatalytic and Metal-Free Methods

The development of organocatalytic and metal-free synthetic methods is a significant area of green chemistry, aiming to reduce the reliance on potentially toxic and expensive metal catalysts. mdpi.com These approaches have been applied to the synthesis of quinolines.

For example, a green and efficient method for synthesizing quinoline-4-carboxylic acid derivatives utilizes an organocatalyst under microwave irradiation. rsc.org This three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol using p-toluenesulfonic acid (p-TSA) as a catalyst provides good yields in a short time. rsc.org

Metal-free methods for the synthesis of functionalized quinolines from starting materials like 2-styrylanilines and 2-methylbenzothiazoles or 2-methylquinolines have also been reported. acs.org These reactions often proceed via different mechanisms than their metal-catalyzed counterparts and offer an alternative pathway to these important heterocyclic scaffolds. mdpi.comurfu.ru

Derivatization Strategies for 5-Aminoquinoline-4-carboxylic acid Analogues

The functional groups on the this compound core provide handles for further chemical modification, allowing for the creation of a diverse range of analogues with potentially new or enhanced biological activities.

Derivatization can occur at several positions:

The Carboxylic Acid Group: The carboxylic acid at the 4-position can be converted into esters, amides, or other functional groups. thieme-connect.comijsr.net For example, quinoline-4-carboxylic acids can be reacted with thionyl chloride to form the corresponding acid chloride, which can then be reacted with various nucleophiles, such as quinolin-8-ol, to form ester derivatives. ijsr.net

The Amino Group: The amino group at the 5-position is a key site for modification. For instance, a synthetic route to 3-aminoquinoline-5-carboxylic acid methyl ester involves bromination of 3-aminoquinoline (B160951) to 3-amino-5-bromoquinoline, followed by a carbonyl insertion reaction. google.com This highlights a strategy where the amino group directs subsequent functionalization.

The Quinoline Ring: Direct functionalization of the quinoline ring itself is another important derivatization strategy. For example, regioselective C-5 hydroxylation of 8-aminoquinoline (B160924) amides has been achieved under metal-free conditions. urfu.ru

These derivatization strategies are crucial for exploring the structure-activity relationships of quinoline-based compounds and for developing new therapeutic agents. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Amino-5-bromoquinoline |

| 3-Aminoquinoline |

| 3-Aminoquinoline-5-carboxylic acid methyl ester |

| p-Toluenesulfonic acid (p-TSA) |

| Pyruvic acid |

| Quinoline-4-carboxylic acid |

| Quinolin-8-ol |

| Thionyl chloride |

Modifications at the Amino Group

Modifications at the 5-amino group of the quinoline scaffold are a key strategy in the development of new derivatives. One common approach involves the formation of amides. For instance, mefloquine, a quinoline methanol (B129727) derivative, can be acetylated at the amino group using acetic anhydride. nih.gov Another example is the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, where a substituted 4-chloroquinoline (B167314) is reacted with an appropriate amine. nih.gov

The versatility of the amino group allows for the introduction of a wide range of functionalities. For example, the synthesis of 4-aminoquinoline (B48711) derivatives can be achieved by reacting 4-chloro-7-substituted-quinolines with corresponding mono- or dialkyl amines. nih.gov This reaction is a fundamental step in creating a library of compounds with diverse substituents at the amino position.

| Starting Material | Reagent | Product | Reference |

| 4,7-dichloroquinoline | Ethane-1,2-diamine | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |

| 4,7-dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | nih.gov |

| 7-substituted-4-chloro-quinoline | Butyl amine | Alkyl aminoquinoline derivatives | nih.gov |

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline ring offers another site for chemical modification, primarily through esterification and amidation reactions.

Esterification of the carboxylic acid can be achieved under various conditions. For instance, the Fischer–Speier esterification method can be used, although it may result in low yields for certain substituted quinoline-4-carboxylic acids. nih.gov An alternative and often more effective method involves the generation of a cesium salt of the carboxylic acid followed by reaction with an alkyl halide, such as iodomethane, to yield the corresponding methyl ester. nih.gov Another approach involves the reaction of quinoline-4-carboxylic acid with various alcohols in the presence of a catalytic amount of sulfuric acid under reflux conditions to produce quinoline-4-carboxylate (B1235159) derivatives. researchgate.net

Amide formation is another important modification. For example, quinoline-4-carboxamides can be synthesized by reacting quinoline-4-carboxylic acid derivatives under appropriate conditions. researchgate.net These reactions expand the diversity of compounds that can be generated from the this compound scaffold.

| Reaction Type | Reagents | Product | Reference |

| Esterification | Cesium salt of carboxylic acid, Iodomethane | Methyl ester derivatives | nih.gov |

| Esterification | Alcohols, Sulfuric acid (catalyst) | Quinoline-4-carboxylate derivatives | researchgate.net |

| Amidation | - | Quinoline-4-carboxamides | researchgate.net |

Ring System Modifications and Substitutions

Modifications to the quinoline ring system itself are crucial for influencing the electronic and steric properties of the resulting derivatives. A common strategy for synthesizing substituted quinolines is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. nih.govacs.org This method allows for the synthesis of quinoline-4-carboxylic acids with a variety of substituents on the benzene (B151609) ring. nih.govacs.org However, the conventional Doebner reaction often gives low yields when using anilines with electron-withdrawing groups. nih.govacs.org

To address this limitation, a modified Doebner hydrogen-transfer reaction has been developed. nih.govacs.org This improved method is suitable for a wider range of anilines, including those with both electron-donating and electron-withdrawing substituents, leading to good yields of the desired quinoline-4-carboxylic acid derivatives. nih.govacs.org

Another powerful method for introducing substituents onto the quinoline ring is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound. researchgate.net This reaction has been employed to synthesize a variety of quinoline-4-carboxylic acids. researchgate.net Additionally, a simple two-step method has been used to create a diverse library of B-ring-substituted 4-hydroxyquinolines, which can then be converted to the corresponding 4-aminoquinolines. ucsf.edu This approach allows for the systematic exploration of the effects of substituents at the C-5, C-6, C-7, and C-8 positions. ucsf.edu

Recent advancements in synthetic methodology have also explored the use of various catalysts to improve the efficiency and scope of these reactions. researchgate.net For example, indium(III) chloride has been used as a catalyst in the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net

| Synthetic Method | Key Reactants | Key Features | Reference(s) |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Three-component synthesis of quinoline-4-carboxylic acids. | nih.govacs.org |

| Modified Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Improved yields for anilines with electron-withdrawing groups. | nih.govacs.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Synthesis of various quinoline-4-carboxylic acids. | researchgate.net |

| Two-Step Synthesis | Substituted anilines | Generation of diverse B-ring-substituted 4-hydroxyquinolines. | ucsf.edu |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant attention as a means to develop more environmentally benign and sustainable processes. researchgate.netnih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rroij.comgreenchemistry-toolkit.org

One key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether (solvent-free reactions). researchgate.netrroij.com For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved using microwave irradiation in a one-pot method without a solvent, leading to good yields in a short amount of time. researchgate.net Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times. researchgate.net

The use of efficient and recyclable catalysts is another cornerstone of green chemistry. nih.gov Catalytic amounts of reagents are preferred over stoichiometric amounts to minimize waste. imist.ma Researchers have explored various catalysts, such as Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride, for the one-pot synthesis of 2-arylquinoline-4-carboxylic acids under solvent-free conditions. researchgate.net

Furthermore, multicomponent reactions (MCRs), such as the Doebner and Pfitzinger reactions, are inherently more atom-economical as they combine multiple starting materials in a single step, reducing the number of synthetic operations and the amount of waste generated. nih.gov The development of these reactions under greener conditions, such as using water as a solvent or employing microwave activation, further enhances their environmental credentials. researchgate.netimist.ma

The principles of green chemistry guide the development of synthetic routes that are not only efficient in producing the desired compounds but also mindful of their environmental impact. unibo.it

| Green Chemistry Principle | Application in Quinoline Synthesis | Reference(s) |

| Waste Prevention | One-pot synthesis and multicomponent reactions reduce the number of steps and byproducts. | researchgate.netnih.gov |

| Safer Solvents and Auxiliaries | Use of water as a solvent or conducting reactions under solvent-free conditions. | researchgate.netrroij.comimist.ma |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | researchgate.netresearchgate.net |

| Catalysis | Use of efficient and recyclable catalysts to minimize waste. | researchgate.netnih.gov |

| Atom Economy | Multicomponent reactions maximize the incorporation of starting materials into the final product. | nih.gov |

Structural Elucidation and Spectroscopic Characterization of 5 Aminoquinoline 4 Carboxylic Acid and Analogues

Vibrational Spectroscopy: FTIR and FT-Raman Analyses

Complete Vibrational Assignment and Fundamental Modes

The FTIR and FT-Raman spectra of quinoline (B57606) derivatives, such as 4-aminoquinaldine (B107616) and 5-aminoquinoline (B19350), have been recorded and analyzed. tubitak.gov.trresearchgate.nettubitak.gov.tr For analytical purposes, these molecules are often considered to have a C_s point group symmetry, assuming the amino and other substituent groups are point masses. tubitak.gov.trresearchgate.nettubitak.gov.tr This simplification allows for the classification of all vibrations as both infrared and Raman active. tubitak.gov.trresearchgate.nettubitak.gov.tr

A simple general valence force field (SGVFF) is typically employed to assign the observed frequencies to specific vibrational modes, including fundamental, overtone, and combination bands. tubitak.gov.trresearchgate.nettubitak.gov.tr These assignments are often supported by computational methods like density functional theory (DFT), which can predict vibrational frequencies and help in the detailed analysis of the potential energy distribution for each mode. iosrjournals.org

Key Vibrational Modes for Carboxylic Acids:

O–H Stretch: A characteristic very broad absorption is observed in the range of 2500 to 3300 cm⁻¹, which is due to the O–H bond of the carboxyl group. pressbooks.publibretexts.org

C=O Stretch: An absorption band for the carbonyl group appears between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org The exact position depends on whether the acid is in a monomeric form (around 1760 cm⁻¹) or a more common hydrogen-bonded dimeric form (around 1710 cm⁻¹). pressbooks.publibretexts.org

Influence of Amino and Carboxylic Acid Groups on Skeletal Modes

The introduction of amino (–NH₂) and carboxylic acid (–COOH) groups onto the quinoline skeleton significantly influences its vibrational modes. The presence of the nitrogen atom in the quinoline ring already introduces perturbations compared to its naphthalene (B1677914) analogue. tubitak.gov.triosrjournals.org

The amino group introduces its own characteristic vibrations, such as N-H stretching, bending, rocking, and wagging modes. nih.gov Similarly, the carboxylic acid group's prominent O-H and C=O stretching frequencies are key identifiers. pressbooks.publibretexts.org These substituent groups can couple with the skeletal modes of the quinoline ring, leading to shifts in the frequencies of the C-C and C-H vibrations of the ring system. nih.govmdpi.com For instance, in 4-aminosalicylic acid, the in-plane bending modes of the carboxyl group and the rocking and wagging modes of the amino group are clearly identifiable and show interaction with the ring. nih.gov The presence of a 7-chloro group in a 4-aminoquinoline (B48711) has also been shown to be a critical factor for certain biological activities, suggesting its electronic influence on the ring system. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.

Chemical Shift Calculations and Experimental Comparisons

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

The acidic proton of a carboxylic acid (–COOH) typically resonates at a highly deshielded position, around 10–12 ppm, often as a broad singlet. libretexts.org This downfield shift is attributed to the electronegativity of the oxygen atoms and the anisotropic effect of the C=O bond. libretexts.org

Protons on the carbon atom adjacent to the carboxylic acid group usually appear in the 2-3 ppm region. libretexts.org

In 5-aminoquinoline, the protons of the quinoline ring system show distinct chemical shifts. For example, the proton at position 8 is significantly shifted due to its proximity to the nitrogen atom. chemicalbook.com

¹³C NMR Spectroscopy:

The carboxyl carbon (–COOH) is readily identified in the ¹³C NMR spectrum, absorbing in the range of 165 to 185 ppm. pressbooks.pub Saturated aliphatic acids tend to be at the downfield end of this range, while aromatic and α,β-unsaturated acids are found more upfield. pressbooks.pub

Experimental NMR data for various quinoline derivatives, including those with amino and carboxylic acid functionalities, are available and serve as a basis for structural confirmation. rsc.orgrsc.orgmdpi.comchemicalbook.com Theoretical calculations of chemical shifts are often performed and compared with experimental values to validate the proposed structures and understand the electronic effects of the substituents. rsc.org Unusual concentration-dependent chemical shifts in quinoline derivatives have been observed, suggesting intermolecular interactions such as π-π stacking. uncw.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and chromophores.

Electronic Absorption Properties

The electronic absorption spectra of quinoline derivatives are characterized by multiple absorption bands. For instance, 5-aminoquinoline exhibits absorption maxima that can be influenced by the solvent environment. researchgate.net Generally, quinoline derivatives show absorbance in the range of 280 to 510 nm. researchgate.net

The absorption bands are typically attributed to π-π* transitions within the aromatic quinoline system. researchgate.net

The presence of substituents like the amino and carboxylic acid groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the electronic spectra and correlate them with experimental results. researchgate.net For 6-aminoquinoline (B144246), calculated absorption maxima were found to be between 327 nm and 340 nm, depending on the solvent. researchgate.net

Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low for practical UV-Vis analysis. libretexts.org However, when conjugated with a chromophore like the quinoline ring, the absorption is shifted to longer, more useful wavelengths.

The study of the UV-Vis absorption properties is crucial for understanding the photophysical behavior of these compounds and their potential applications in areas like optoelectronics. researchgate.net

Charge Transfer Complex Formation Studies

The formation of charge-transfer (CT) complexes involves the interaction between an electron donor and an electron acceptor. This interaction often results in the appearance of a new, broad absorption band in the electronic spectrum, which is not present in the spectra of the individual components. The study of these complexes provides valuable insights into molecular interactions.

While specific studies on the charge-transfer complex formation of 5-aminoquinoline-4-carboxylic acid are not extensively documented in the reviewed literature, research on its analogues, such as 4-aminoquinoline and 8-aminoquinoline (B160924), offers significant understanding. These studies typically involve reacting the aminoquinoline derivative (the electron donor) with a known electron acceptor.

A notable example is the study of the charge-transfer complex formed between 4-aminoquinoline and chloranilic acid (CHLA), a common electron acceptor. researchgate.net The interaction is driven by the electron-donating amino group of the quinoline derivative. The formation of the complex is confirmed by spectroscopic methods, where the appearance of a new absorption band indicates the charge transfer phenomenon. The stability of such complexes can be influenced by the nature of the solvent used. researchgate.net

Similarly, studies on other heterocyclic amines demonstrate the general principles of CT complex formation. For instance, the interaction of donors like 2,3-diaminopyridine (B105623) and 5,6-dimethyl benzimidazole (B57391) with acceptors like chloranilic acid has been reported. researchgate.net These studies often employ UV-Vis spectroscopy to identify the characteristic charge-transfer band and to determine the stoichiometry of the complex, which is frequently found to be in a 1:1 or 2:1 acceptor-to-donor ratio. arabjchem.org The formation of these complexes is a result of the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. arabjchem.orgcam.ac.uk

Table 1: Examples of Charge Transfer Complexes with Aminoquinoline Analogues and Other Donors

| Electron Donor | Electron Acceptor | Key Findings |

|---|---|---|

| 4-Aminoquinoline | Chloranilic Acid | Formation of a stable charge-transfer complex. researchgate.net |

| 8-Aminoquinoline | Chloranilic Acid | Formation of a charge-transfer complex has been reported. researchgate.net |

| 2,3-Diaminopyridine | Chloranilic Acid | Acts as an electron donor in CT complex formation. researchgate.net |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, mass spectrometry would confirm its molecular formula, C₁₀H₈N₂O₂. The expected molecular weight is approximately 188.17 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular mass of the compound.

While a specific mass spectrum for this compound is not provided in the search results, data for the closely related analogue, 5-aminoquinoline (C₉H₈N₂), is available. nih.gov The mass spectrum of 5-aminoquinoline shows a prominent molecular ion peak at m/z 144, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides further structural information.

In the case of this compound, fragmentation would likely involve the loss of the carboxylic acid group (-COOH) as a neutral molecule of carbon dioxide (CO₂, 44 Da), leading to a significant fragment ion at m/z 144. This fragment corresponds to the 5-aminoquinoline cation. Further fragmentation of this ion would likely mirror that of 5-aminoquinoline itself.

Derivatization techniques are also commonly employed in conjunction with mass spectrometry for the analysis of amino acids and related compounds. nih.govacs.org For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a known method that improves chromatographic separation and detection sensitivity. nih.govacs.org The resulting derivatives of amino acids characteristically produce a common fragment ion at m/z 171 upon collision-induced dissociation, which corresponds to the 6-aminoquinoline portion of the derivatizing agent. nih.gov

Table 2: Predicted and Known Mass Spectrometry Data for this compound and its Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected/Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₂ | 188.17 | ~188 or 189 ([M]⁺ or [M+H]⁺) | 144 (Loss of CO₂) |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminoquinoline |

| 8-Aminoquinoline |

| Chloranilic Acid |

| 2,3-Diaminopyridine |

| 5,6-Dimethyl Benzimidazole |

| Melamine |

| 5-Aminoquinoline |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate |

Mechanistic Biological Activities of 5 Aminoquinoline 4 Carboxylic Acid Analogues Non Clinical

Antimalarial Activity: Mechanistic Insights

Analogues of 5-Aminoquinoline-4-carboxylic acid have demonstrated significant potential as antimalarial agents, operating through various mechanisms that disrupt the life cycle of the Plasmodium parasite. The versatility of the quinoline (B57606) scaffold allows for the development of compounds that can target different essential parasitic processes. nih.govorientjchem.org

Heme Polymerization Inhibition

A primary and well-established antimalarial mechanism of action for 4-aminoquinoline (B48711) derivatives is the inhibition of heme polymerization. esr.ienih.gov During its intraerythrocytic stage, the malaria parasite digests the host's hemoglobin as a source of amino acids. esr.ie This process releases large quantities of heme, which is toxic to the parasite and can cause damage through lipid peroxidation and inhibition of enzymes. esr.ie To protect itself, the parasite detoxifies the heme by converting it into an insoluble, non-toxic crystalline polymer called hemozoin (also known as β-hematin). esr.ienih.gov

4-aminoquinoline compounds accumulate in the parasite's acidic food vacuole. nih.govnih.gov Here, they form a complex with heme, and this drug-heme complex effectively caps (B75204) the growing hemozoin crystal, preventing further polymerization. tandfonline.comnih.gov This leads to the accumulation of toxic, free heme within the parasite, ultimately causing its death. nih.govtandfonline.comnih.gov The ability of these compounds to inhibit β-hematin formation is a key determinant of their antimalarial efficacy. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the 7-chloro and 4-amino groups on the quinoline ring are crucial for the inhibition of hemozoin formation. nih.gov

| Compound Class | Mechanism Detail | Key Finding | Source |

|---|---|---|---|

| 4-Aminoquinolines | Complex formation with heme (Fe(III)FPIX) | Inhibits the formation of hemozoin crystals, leading to the accumulation of toxic free heme. | tandfonline.com |

| Quinoline Analogues | Association of quinoline-heme complex with the heme polymer | The drug-heme complex caps the growing heme polymer, preventing further sequestration of heme. | nih.gov |

| 4-Aminoquinoline-derived thiazolidines | Inhibition of β-hematin polymerization | Demonstrated significant antimalarial activity by targeting heme polymerization. | tandfonline.com |

Inhibition of Translation Elongation Factor

A novel mechanistic insight into the antimalarial activity of quinoline derivatives involves the inhibition of protein synthesis. Research has led to the discovery of a quinoline-4-carboxamide, known as DDD107498, which exhibits potent multistage antimalarial activity. acs.org This compound's mechanism of action is the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2). acs.org

PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, responsible for the translocation step of elongation. By inhibiting this factor, the compound effectively halts protein production, leading to parasite death. This unique mechanism provides a significant advantage, as it is active against multiple life-cycle stages of the parasite and represents a new target for antimalarial chemotherapy. acs.org

| Compound Series | Target | Biological Effect | Significance | Source |

|---|---|---|---|---|

| Quinoline-4-carboxamides (e.g., DDD107498) | Translation Elongation Factor 2 (PfEF2) | Inhibition of protein synthesis | Novel mechanism of action with activity against multiple parasite life-cycle stages. | acs.org |

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is another key target for the antimalarial activity of this compound analogues. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and therefore for cell proliferation. nih.govbohrium.com Inhibiting this enzyme leads to pyrimidine starvation, arresting the parasite's growth. nih.gov

Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH (hDHODH), which serves as a model for the parasitic enzyme. bohrium.comnih.gov Molecular docking studies have shown that these compounds can occupy the ubiquinone binding tunnel of the enzyme, preventing the natural cofactor from accessing the redox site. nih.gov The carboxylic acid group of the quinoline scaffold is important for binding, often forming interactions with key amino acid residues in the enzyme's active site. nih.gov

| Compound | Target | IC50 (hDHODH) | Key Structural Feature | Source |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid-chalcone hybrid 4d | hDHODH | 5.0 µM (A375 cell line) | Chalcone (B49325) moiety at position 3 of the quinoline ring | nih.gov |

| Quinoline-4-carboxylic acid-chalcone hybrid 4h | hDHODH | 6.8 µM (A375 cell line) | Chalcone moiety at position 3 of the quinoline ring | nih.gov |

| Quinoline-based analogue 41 | DHODH | 9.71 ± 1.4 nM | Forms novel water-mediated H-bond with T63 residue | nih.gov |

| Quinoline-based analogue 43 | DHODH | 26.2 ± 1.8 nM | Occupies a similar binding site to brequinar (B1684385) | nih.gov |

Antibacterial Activity: Modes of Action

Analogues of this compound also exhibit significant antibacterial properties, with mechanisms targeting essential bacterial enzymes and cellular structures.

Gyrase Binding Mechanisms

A principal mode of antibacterial action for quinolone compounds is the inhibition of DNA gyrase (a type II topoisomerase). nih.gov DNA gyrase is essential for bacterial DNA replication, recombination, and repair. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during replication.

Quinolone antibacterials are proposed to work through a cooperative drug-DNA binding model. nih.gov In this model, the DNA gyrase enzyme, when bound to its DNA substrate, creates a specific binding pocket for the quinolone molecules. The drugs then bind to this site, stabilizing the gyrase-DNA complex in a state where the DNA is cleaved but cannot be resealed. This leads to a halt in DNA replication and ultimately results in bacterial cell death. nih.gov The binding involves interactions with amino acid residues in the enzyme's active center. nih.gov

Activity against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives of 5-aminoquinoline (B19350) have shown potent and selective activity against specific types of bacteria, particularly Gram-positive strains. nih.govnih.gov Research has identified 5-amino-4-quinolones that exhibit exceptionally potent activity against numerous clinical isolates of multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as ≤0.06 μg/mL. nih.govnih.gov

Preliminary studies suggest that the mode of action for these 5-amino-4-quinolones involves the disruption of the bacterial membrane. nih.govnih.gov These compounds are bacteriostatic and have the advantage of not readily selecting for resistance. nih.govnih.gov Other quinoline-4-carboxylic acid derivatives have demonstrated broad-spectrum activity, being effective against both Gram-negative microorganisms and Staphylococcus aureus. nih.gov

| Compound Class | Target Bacteria | MIC | Proposed Mode of Action | Source |

|---|---|---|---|---|

| 5-Amino-4-quinolones (e.g., compound 111) | Gram-positive bacteria (including MRSA) | ≤0.06 μg/mL | Selective disruption of bacterial membranes | nih.govnih.gov |

| 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative microorganisms and Staphylococcus aureus | Not specified | Inhibition of bacterial growth | nih.gov |

Antiviral Activity: Inhibitory Mechanisms

Analogues of quinoline carboxylic acid have shown promise as antiviral agents through various mechanisms that interfere with the life cycles of pathogenic viruses.

The replication of Human Immunodeficiency Virus-1 (HIV-1) is a complex process involving multiple viral enzymes that are potential targets for therapeutic intervention. youtube.com One such critical enzyme is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome. youtube.comnih.gov

Research has identified quinoline carboxylic acid derivatives as inhibitors of this vital process. For instance, the chloroxoquinolinic ribonucleoside 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid has been shown to inhibit HIV-1 replication in primary human cells, including peripheral blood mononuclear cells (PBMCs) and macrophages. nih.gov This compound effectively halts an early stage of the HIV-1 replication cycle by preventing the synthesis of viral DNA. nih.gov Kinetic studies have confirmed that it directly inhibits the HIV-1 reverse transcriptase enzyme in a dose-dependent manner. nih.gov

| Compound | Target Cells | EC₅₀ | Mechanism of Action |

| 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)quinoline-3-carboxylic acid | PBMCs | 1.5 ± 0.5 µM | Inhibition of HIV-1 Reverse Transcriptase |

| Macrophages | 4.98 ± 0.9 µM |

Data sourced from a study on the inhibition of HIV-1 replication. nih.gov

This inhibitory action against a key viral enzyme underscores the potential of the quinoline carboxylic acid scaffold in the development of novel antiretroviral agents.

The Hepatitis C Virus (HCV) relies on several key enzymes for its replication, with the NS3/4A protease and the NS5B polymerase being prominent targets for antiviral drug development. The NS3 protein possesses both protease and helicase activity, which are essential for processing the viral polyprotein and unwinding RNA during replication. acs.orgnih.gov

The quinoline scaffold has been successfully integrated into potent inhibitors of the HCV NS3/4A protease. nih.gov Researchers have developed P2–P4 macrocyclic derivatives that feature a quinoline moiety. These compounds are designed to fit into the active site of the NS3 protease, thereby blocking its function. nih.gov Molecular modeling has shown that incorporating a quinoline ring in place of other heterocyclic structures, such as quinoxaline, can lead to highly potent inhibitors with activity across multiple HCV genotypes. nih.gov The strategic placement of basic groups on the quinoline ring can create favorable interactions with conserved amino acid residues like D79 in the S2 subsite of the protease, enhancing the inhibitor's binding affinity. nih.gov One such bicyclic piperidine (B6355638) analogue demonstrated pan-genotypic activity and an improved profile against common resistant variants. nih.gov

While the primary focus has been on the NS3/4A protease, other quinoline-based compounds have been investigated for their broad-spectrum antiviral activities, which could potentially extend to the inhibition of other HCV enzymes like the NS5B polymerase. researchgate.net

Anticancer Activity: Molecular Pathways

The versatility of the this compound framework is further highlighted by its application in oncology research, where its analogues have been shown to modulate several molecular pathways crucial for cancer cell proliferation and survival.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is linked to the development and progression of various cancers, making them a key target for anticancer drug discovery. ebsco.com

Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel and potent HDAC inhibitors. ebsco.com These compounds typically feature a cap group, which for these molecules is the 2-substituted phenylquinoline-4-carboxylic acid moiety, a linker, and a zinc-binding group like hydroxamic acid. One active compound, D28, and its analogue D29, demonstrated significant selectivity for HDAC3 over other class I and II HDACs. ebsco.com Mechanistic studies in K562 leukemia cells revealed that the anticancer effects of these molecules are mediated through the induction of G2/M cell cycle arrest and the promotion of apoptosis. ebsco.com

| Compound | Target HDAC | Anticancer Mechanism |

| D28 (2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 (selective) | G2/M cell cycle arrest, Apoptosis induction |

| D29 (2-phenylquinoline-4-carboxylic acid derivative) | HDAC3 (selective) | (Improved enzyme inhibition, lower cellular potency) |

Data derived from research on novel HDAC inhibitors. ebsco.com

The ability of these quinoline derivatives to selectively inhibit specific HDAC isoforms presents a promising avenue for developing more targeted and potentially less toxic cancer therapies. ebsco.com

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that regulates genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. nih.gov

Research has led to the identification of 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters as inhibitors of the STAT3 pathway. nih.gov An initial high-throughput screening identified an ethyl ester of this quinoline derivative as a potential inhibitor. Through structural optimization, a 7-cyano analogue was developed that demonstrated significantly improved potency, inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue with an EC₅₀ of 170 nM. nih.gov This phosphorylation is a critical step in the activation of STAT3, and its inhibition effectively shuts down the downstream signaling cascade that promotes cancer cell growth. nih.gov

| Compound | EC₅₀ (STAT3-Y705 Phosphorylation Inhibition) |

| 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | (Identified as initial hit) |

| 7-cyano analogue of the above | 170 nM |

Data from a study on STAT3 signaling pathway inhibitors. nih.gov

These findings highlight the potential of the quinoline-4-carboxylic acid scaffold in the development of targeted therapies that disrupt the STAT3 signaling network in cancer cells.

Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Elevated levels of CK2 are found in many types of cancer, where it contributes to tumor development and progression.

Derivatives of quinoline carboxylic acid have been systematically studied as inhibitors of protein kinase CK2. In one study, a series of 3-quinoline carboxylic acid derivatives were synthesized and evaluated, with 22 compounds showing inhibitory activity against CK2 with IC₅₀ values ranging from 0.65 to 18.2 µM. nih.gov The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov

Another class of compounds, the 3-carboxy-4(1H)-quinolones, has also been identified as potent and selective CK2 inhibitors. researchgate.net These compounds were found to be ATP competitive, meaning they bind to the ATP-binding site of the kinase, preventing it from carrying out its phosphorylation function. researchgate.net

| Compound Class | Example Compound | IC₅₀ (CK2 Inhibition) | Mechanism |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 µM | ATP Competitive |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 µM | ATP Competitive |

Data sourced from studies on protein kinase CK2 inhibitors. nih.govresearchgate.net

The development of these quinoline-based CK2 inhibitors provides a valuable tool for cancer research and a potential foundation for new anticancer therapeutics that target this important kinase.

Induction of Cell Cycle Arrest and Apoptosis

Analogues of quinoline carboxylic acid have demonstrated significant potential in oncology research by inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. These mechanisms are crucial for halting the proliferation of malignant cells.

One area of investigation involves aryl esters of quinoline-2-carboxylic acid. nih.gov A synthesized aryl ester of quinoline-2-carboxylic acid exhibited potent cytotoxicity against the PC3 prostate cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) value of 26 µg/mL. nih.gov Mechanistic studies revealed that the compound blocks the S phase of the cell cycle and induces internucleosomal DNA fragmentation, a hallmark of apoptosis. Further analysis using acridine (B1665455) orange-ethidium bromide (AO/EB) staining confirmed an increase in apoptotic cells following treatment. nih.gov The pro-apoptotic activity was supported by a significant increase in the expression of the Bax protein and a decrease in the anti-apoptotic Bcl-2 protein, which in turn enhances the activity of caspases-7 and -9. nih.gov

Another study focused on a tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ), which functions as a DNA intercalator. nih.gov BPTQ showed a dose-dependent inhibitory effect on the proliferation of leukemia cells by arresting the cell cycle in the S and G2/M phases. nih.gov The compound was found to trigger the mitochondria-mediated apoptosis pathway, evidenced by a decrease in mitochondrial membrane potential, an increased Bax:Bcl-2 ratio, and the activation of caspases. nih.gov These findings highlight that quinoline analogues can induce cancer cell death through multiple, interconnected pathways.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Quinoline-based compounds have emerged as a promising class of agents to combat this neglected tropical disease. The 4-aminoquinoline scaffold, in particular, is considered a privileged structure for the design of potent leishmanicidal agents. nih.gov

Research into synthetic analogues of quinoline alkaloids has identified compounds with significant antileishmanial activity. nih.gov For example, several commercially available synthetic compounds were tested against intracellular amastigotes of Leishmania. Compounds such as 1,2,3,4-tetrahydro(benzo)-3-quinolin-ol and 2-amino-8-hydroxyquinoline demonstrated high antileishmanial activity, with half-maximal effective concentrations (EC₅₀) below 10 μg/mL. nih.gov

Further studies have focused on synthesizing and evaluating specific quinoline-4-carboxylic acid derivatives. researchgate.net In one such study, fifteen quinoline-4-carboxylic acids (Q1-Q15) were synthesized and tested against L. donovani promastigotes. researchgate.net The compound 2-methylquinoline-4-carboxylic acid (Q1) was identified as the most active. researchgate.net The structure-activity relationships of 4-aminoquinolines indicate that the 7-chloro-4-aminoquinoline core is critical for activity, facilitating drug accumulation at the target site through various molecular interactions. nih.gov

The mechanism of action for some 4-aminoquinoline-based compounds involves the disruption of the parasite's energy metabolism. unimi.it A hit compound from a study on novel 4-amino-7-chloroquinoline derivatives induced a decrease in intracellular ATP levels, mitochondrial depolarization, altered plasma membrane permeability, and significant reactive oxygen species (ROS) production in Leishmania infantum. unimi.it These results suggest that the leishmanicidal effect is tied to the inhibition of the parasite's energy pathways. unimi.it

Antileishmanial Activity of Quinoline Analogues

EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for selected quinoline analogues against Leishmania species and human macrophages (hMDMs). nih.gov

| Compound | Chemical Name | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|---|

| 1 | N-methyl-8-methoxyflindersin | 8.51 | 49.98 | 5.87 |

| 2 | 1,2,3,4-tetrahydro(benzo)-3-quinolin-ol | 9.62 | 35.03 | 3.64 |

| 3 | 2-ethyl-3-propyl-4-quinoline carboxylic acid | 15.75 | 110.10 | 6.99 |

| 5 | 4,7,8-trimetoxifure [2,3-b]-quinoline | 10.37 | 104.90 | 10.11 |

| 8 | 2-amino-8-hydroxyquinoline | 8.63 | 46.96 | 5.44 |

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in various physiological and pathological processes, including bone metabolism and vascular calcification. nih.govresearchgate.net Quinoline-4-carboxylic acid derivatives have been identified as a highly potent scaffold for developing inhibitors of these enzymes. rsc.org

A diverse range of quinoline-4-carboxylic acid derivatives has shown remarkable inhibitory activity against several human alkaline phosphatase isozymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) forms. rsc.org Specific derivatives have demonstrated high potency and selectivity. For instance, compound 3j was a potent inhibitor of h-TNAP with a half-maximal inhibitory concentration (IC₅₀) of 22 nM, while compound 3e was a lead candidate against h-IAP and h-PLAP with IC₅₀ values of 34 nM and 82 nM, respectively. rsc.org Another derivative, 3a , was a potent inhibitor of human germ cell alkaline phosphatase (h-GCAP) with an IC₅₀ of 150 nM. rsc.org

Similarly, novel 4-quinolone derivatives have been synthesized and evaluated, showing excellent inhibitory activity. nih.gov The IC₅₀ values for these compounds against tissue non-specific alkaline phosphatase (TNAP) ranged from 1.34 to 44.80 µM, and against intestinal alkaline phosphatase (IAP) from 1.06 to 192.10 µM. nih.gov More recent research on quinolinyl-iminothiazolines also identified potent alkaline phosphatase inhibitors. One compound, N-benzamide quinolinyl iminothiazoline (6g ), exhibited a maximum inhibitory effect with an IC₅₀ of 0.337 µM, significantly more potent than the standard inhibitor KH₂PO₄ (IC₅₀ = 5.245 µM). researchgate.net Molecular docking studies support these findings by showing the binding interactions of the most potent inhibitors within the active site of the enzymes. rsc.orgnih.gov

Inhibitory Potential of Quinoline-4-Carboxylic Acid Derivatives on Alkaline Phosphatase Isozymes

IC₅₀ values (nM) of selected quinoline-4-carboxylic acid derivatives against various human alkaline phosphatase (h-AP) isozymes. rsc.org

| Compound | h-TNAP IC₅₀ (nM) | h-IAP IC₅₀ (nM) | h-PLAP IC₅₀ (nM) | h-GCAP IC₅₀ (nM) |

|---|---|---|---|---|

| 3a | 290 ± 50 | 1140 ± 110 | 420 ± 40 | 150 ± 70 |

| 3e | 210 ± 12 | 34 ± 10 | 82 ± 10 | > 2000 |

| 3j | 22 ± 1 | 300 ± 20 | 410 ± 20 | > 2000 |

Other Biological Effects (e.g., Anti-inflammatory, Antifungal, Antiprotozoal)

The quinoline scaffold is associated with a wide spectrum of biological activities beyond those previously detailed, including anti-inflammatory, antifungal, and broader antiprotozoal effects. researchgate.netnih.gov

Anti-inflammatory Activity: Quinoline-4-carboxylic acid and quinoline-3-carboxylic acid have demonstrated appreciable anti-inflammatory properties. nih.gov In a study using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, these quinoline derivatives showed anti-inflammatory affinities comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing cytotoxicity to the inflamed cells. nih.gov

Antifungal and Antibacterial Activity: The quinoline nucleus is a core component of many compounds with diverse pharmacological properties, including antifungal and antibacterial activities. nih.gov

Antiprotozoal Activity: The antileishmanial effects described earlier are part of a broader antiprotozoal profile for quinoline derivatives. Compounds based on the 4-aminoquinoline structure have been evaluated for activity against other protozoan parasites, such as Plasmodium species, the causative agents of malaria. researchgate.net The 7-chloro-4-aminoquinoline core, found in the antimalarial drug chloroquine, is crucial for this activity. nih.gov This highlights the versatility of the quinoline scaffold in developing agents against a range of parasitic protozoa. nih.gov

Structure Activity Relationship Sar Studies for 5 Aminoquinoline 4 Carboxylic Acid Analogues

Impact of Substitutions on Biological Activity

The biological activity of 5-aminoquinoline-4-carboxylic acid analogues is highly sensitive to the nature and position of substituents on the quinoline (B57606) core. Strategic modifications can either enhance or diminish the desired therapeutic effects, highlighting the intricate relationship between chemical structure and biological function.

Role of Amino and Carboxylic Acid Groups

The amino group at the C-5 position and the carboxylic acid moiety at the C-4 position are fundamental to the biological activity of this class of compounds. Research on 5-aminoquinolone antibacterials has demonstrated that the influence of the C-5 amino group on structure-activity relationships is significantly modulated by the substituent at the N-1 position. nih.gov This interplay between substituents at C-5 and N-1 can dramatically alter the antibacterial spectrum and potency. nih.gov For instance, the enhancement of activity in 7-piperazinyl quinolones can be achieved through careful selection of the C-5, C-8, and N-1 substituents. nih.gov

The carboxylic acid group at the C-4 position is often considered a critical feature for certain biological activities. For example, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibition, there is a strict requirement for a carboxylic acid or its corresponding salts at the C-4 position. nih.gov This functional group is a key component of the pharmacophore responsible for binding to the enzyme's active site.

Influence of Halogenation

The introduction of halogen atoms at specific positions on the quinoline ring has been a widely explored strategy to modulate the biological activity of this compound analogues.

Position C-6: Fluorination at the C-6 position has been shown to be particularly advantageous for enhancing antiviral activity through the inhibition of human DHODH. A notable example is a 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, which exhibits potent inhibition of this enzyme. elsevierpure.com

Position C-7: In the closely related 4-aminoquinoline (B48711) series, which are known for their antimalarial properties, the presence of a chlorine atom at the C-7 position is considered optimal for activity. youtube.com This electron-withdrawing group is a common structural feature in many effective antimalarial quinolines. youtube.com

Position C-8: Halogen substitution at the C-8 position also impacts biological activity. Studies on 5-aminoquinolones have investigated the effect of fluorine and chlorine at this position, showing that these substitutions, in combination with modifications at C-5, C-7, and N-1, can enhance the antibacterial spectrum. nih.gov

The table below summarizes the effect of halogenation at different positions on the quinoline ring.

Table 1: Influence of Halogenation on Biological Activity| Position | Halogen | Effect on Activity | Target/Activity |

|---|---|---|---|

| C-6 | Fluorine | Potent inhibition | Human DHODH (antiviral) elsevierpure.com |

| C-7 | Chlorine | Optimal for activity | Antimalarial youtube.com |

| C-8 | Fluorine, Chlorine | Can enhance antibacterial spectrum | Antibacterial nih.gov |

Modifications at Specific Ring Positions (e.g., C-2, C-3, C-6, C-7, C-8)

Beyond halogenation, other substitutions at various positions of the quinoline ring play a significant role in defining the biological profile of these molecules.

Position C-2: For the inhibition of DHODH, the C-2 position requires bulky and hydrophobic substituents. nih.gov The potency of compounds like brequinar (B1684385) analogues is often attributed to large biphenyl (B1667301) or biaryl ether moieties at this position. nih.govelsevierpure.com

Position C-3: The introduction of a methyl group at the C-3 position has been observed in some active compounds, such as the DHODH inhibitor brequinar sodium. nih.gov However, in the context of antimalarial 4-aminoquinolines, a methyl group at C-3 has been found to reduce activity. youtube.com More recent work has involved derivatization at this position with chalcone (B49325) hybrids to create novel DHODH inhibitors. nih.gov

Position C-6: As previously noted, fluorine at this position is beneficial for DHODH inhibition. elsevierpure.com Other substitutions can also be made, and their effects are often considered in concert with modifications at other positions.

Position C-7: Besides the optimal chloro group for antimalarial activity, this position is a key site for modification. For antibacterial quinolones, bulky side chains such as piperazinyl and 3-aminopyrrolidinyl groups are commonly introduced at C-7 to enhance efficacy. nih.gov

Position C-8: Substitution at this position can be detrimental to activity. For instance, the introduction of a methyl group at C-8 in 4-aminoquinoline antimalarials leads to a complete loss of activity. youtube.com

The following table outlines the impact of various substitutions at different ring positions.

Table 2: Impact of Substitutions at Specific Ring Positions| Position | Substituent | Effect on Activity | Target/Activity |

|---|---|---|---|

| C-2 | Bulky hydrophobic groups | Necessary for inhibition | DHODH nih.gov |

| C-3 | Methyl group | Reduces activity | Antimalarial youtube.com |

| C-7 | Piperazinyl/Pyrrolidinyl | Enhances efficacy | Antibacterial nih.gov |

| C-8 | Methyl group | Abolishes activity | Antimalarial youtube.com |

Correlation of Computational Predictions with Experimental Biological Data

Computational chemistry plays a vital role in understanding the SAR of this compound analogues by correlating predicted properties with experimental results. Molecular docking, for example, has been used to elucidate the binding modes of quinoline-4-carboxylic acid-chalcone hybrids within the active site of human DHODH. nih.gov These studies revealed that the compounds tend to occupy a narrow tunnel in the enzyme, which is crucial for their inhibitory action. nih.gov

Similarly, a structure-guided approach was employed to develop improved DHODH inhibitors, where the design of new analogues was based on forming novel hydrogen bond interactions with specific amino acid residues (T63 and Y356) in the enzyme's binding pocket. acs.org The subsequent synthesis and testing of these compounds, along with the determination of a cocrystal structure, validated the computational predictions. acs.org

Pharmacophoric Requirements for Specific Activities

Based on extensive SAR studies, specific pharmacophoric models have been proposed for the various biological activities of quinoline-4-carboxylic acid derivatives.

DHODH Inhibition: A key pharmacophore for DHODH inhibition includes a bulky, hydrophobic substituent at the C-2 position of the quinoline ring and a carboxylic acid at the C-4 position. nih.gov These features are essential for effective binding and inhibition of the enzyme.

Antimalarial Activity: For the related 4-aminoquinoline class, the pharmacophoric requirements for antiplasmodial activity include a 7-chloro substituent on the quinoline ring and a flexible diamine side chain attached to the amino group at C-4. nih.govyoutube.com

Leishmanicidal Activity: In the context of leishmanicidal agents based on the 4-aminoquinoline scaffold, the most promising compounds feature a tertiary amine and/or a lipophilic group within the amino side chain. nih.gov These features are thought to contribute to the compounds' ability to disrupt the mitochondrial membrane potential of the parasite. frontiersin.org

Future Research Directions and Translational Potential Non Clinical

Development of Novel Synthetic Pathways

While classical methods like the Pfitzinger and Doebner reactions have been instrumental in synthesizing the quinoline (B57606) core, future research is focused on developing more efficient, versatile, and environmentally friendly synthetic routes. researchgate.net The limitations of traditional pathways, which can include harsh conditions, low yields for certain substrates, and the use of toxic reagents, necessitate innovation. researchgate.netnih.gov

Key areas for future development include:

One-Pot Procedures: Multi-component reactions that combine several steps into a single operation, such as reacting anilines, benzaldehydes, and pyruvic acid, can significantly improve efficiency and reduce waste. researchgate.net

Novel Catalysts: The exploration of new catalysts, including heterogeneous catalysts like Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride, can lead to higher yields and shorter reaction times under solvent-free conditions. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions compared to conventional heating, offering a greener and more rapid alternative for producing quinoline-4-carboxylic acid derivatives. researchgate.netresearchgate.net

Expanded Reaction Scope: Developing synthetic strategies that are tolerant of a wider range of functional groups on the aniline (B41778) and other reactants is crucial for creating diverse chemical libraries for biological screening. nih.govacs.org For instance, the Doebner hydrogen-transfer reaction has shown promise for anilines with electron-withdrawing groups, which typically give low yields in conventional Doebner reactions. nih.gov

These advancements aim to make the synthesis of 5-aminoquinoline-4-carboxylic acid and its derivatives more scalable, cost-effective, and sustainable.

Exploration of New Mechanistic Biological Targets

Derivatives of the quinoline-4-carboxylic acid scaffold have been investigated for a multitude of biological effects, including antibacterial, antimalarial, anticancer, and antiviral activities. nih.govmdpi.com A significant body of research has focused on established targets like dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis in parasites and cancer cells. nih.govnih.govnih.gov However, the structural versatility of the quinoline ring suggests that its therapeutic reach could extend to many other biological pathways. mdpi.com

Future research will likely focus on:

Identifying Novel Targets: Integrated in silico approaches, such as inverse virtual screening, can be employed to identify new potential molecular targets. nih.govresearchgate.net This methodology has successfully pointed to Leishmania major N-myristoyltransferase (LmNMT) as a promising target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govresearchgate.net

Host-Targeting Antivirals: Instead of targeting viral proteins, which are prone to mutation and drug resistance, research is moving towards inhibiting host factors essential for viral replication. nih.gov DHODH is one such host enzyme, and further exploration could uncover other host-based targets for broad-spectrum antiviral agents. nih.gov

Kinase Inhibition: The quinoline scaffold has been explored for its potential to inhibit various protein kinases. For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, suggesting that related quinoline structures could be screened against other kinases involved in disease pathways. nih.gov

Targeting Bacterial Enzymes: Beyond general antibacterial screening, future work can focus on specific essential bacterial enzymes. The quinoline core is known to target mechanisms like DNA gyrase, and further investigation could reveal activity against other targets such as enoyl-ACP reductase, which is involved in bacterial fatty acid synthesis. mdpi.comresearchgate.net

The table below summarizes some of the known and potential biological targets for quinoline-based compounds, indicating fertile ground for future investigation.

| Disease Area | Potential Biological Target | Significance |

| Parasitic Diseases | Dihydroorotate Dehydrogenase (DHODH) nih.govnih.gov | Essential for pyrimidine synthesis in parasites like Plasmodium. |

| Parasitic Diseases | N-myristoyltransferase (NMT) nih.gov | Crucial for parasite viability and a potential drug target. |

| Cancer | Protein Kinase CK2 nih.gov | Involved in cell growth and proliferation; a target for antitumor agents. |

| Cancer | VEGFR Tyrosine Kinase researchgate.net | Plays a key role in angiogenesis, a hallmark of cancer. |

| Viral Infections | Host DHODH nih.gov | Inhibition depletes nucleotides, halting viral replication. |

| Bacterial Infections | DNA Gyrase mdpi.com | A well-established target for antibacterial agents. |

Advanced Computational Modeling for Drug Design

In silico techniques are becoming indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For this compound and its derivatives, computational modeling can accelerate the development process by predicting biological activity, pharmacokinetic properties, and binding interactions.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can establish a correlation between the physicochemical properties of quinoline derivatives and their biological efficacy. ijprajournal.com These models help medicinal chemists select the most promising substituents for synthesis, optimizing potency and selectivity. ijprajournal.com

Molecular Docking and Dynamics: Advanced molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how these molecules bind to their biological targets. nih.govresearchgate.netresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of analogs with improved affinity. nih.govnih.gov For instance, a cocrystal structure of a potent quinoline-based inhibitor with human DHODH provided crucial structural insights for further optimization. nih.gov

Pharmacokinetic (ADMET) Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the discovery phase. nih.govresearchgate.net This allows for the early identification of candidates with favorable drug-like properties and helps to avoid costly failures in later stages of development.

Inverse Virtual Screening: As mentioned previously, this computational approach screens a compound against a large database of potential biological targets to identify those with the highest binding affinity, thereby uncovering novel mechanisms of action. nih.govresearchgate.net

Investigation of Supramolecular Chemistry and Sensing Applications

The inherent structural features of the aminoquinoline scaffold, including its aromatic system and hydrogen-bonding capabilities, make it an attractive candidate for applications in supramolecular chemistry and chemical sensing. While much of the research has focused on its biological activity, its potential for creating novel materials and sensors is an emerging area of interest.

Future research could explore:

Crystal Engineering: The aminoquinoline core can be used as a building block (synthon) to construct complex, ordered supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. acs.org Research into 8-aminoquinoline-based complexes has demonstrated the formation of new supramolecular synthons, suggesting that this compound could be similarly employed in crystal engineering. acs.org

Development of Chemical Sensors: The quinoline moiety can act as a fluorophore or chromophore. Modifications to the this compound structure could lead to compounds that exhibit changes in their optical properties (e.g., fluorescence or color) upon binding to specific metal ions, anions, or biomolecules. This would enable their use as chemosensors for environmental or biological monitoring.

Functional Materials: By incorporating the this compound scaffold into larger molecular architectures or polymers, it may be possible to develop new materials with interesting electronic, optical, or self-assembly properties.

Expanding the Scope of Derivatives for Structure-Activity Relationship Studies

Comprehensive Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. For the this compound scaffold, SAR studies have identified several critical regions where modifications significantly impact biological activity. nih.gov

Future SAR exploration should focus on:

Systematic Derivatization: Creating large, diverse libraries of derivatives by systematically modifying every accessible position on the quinoline ring and the amino and carboxylic acid groups. This allows for a thorough understanding of the structural requirements for activity.

C(2) Position: This position has been identified as critical, often requiring bulky, hydrophobic substituents for potent activity against targets like DHODH. nih.gov Further exploration with a wider range of aryl and heteroaryl groups could lead to enhanced potency and selectivity. nih.gov

Benzo Ring Substituents: Modifications on the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) have been shown to modulate activity. For example, replacing a chlorine at C(7) with fluorine led to a tenfold increase in antiviral activity in one study. nih.gov

C(4) Carboxylic Acid Bioisosteres: While the carboxylic acid at the C(4) position is often crucial for activity, it can sometimes lead to poor pharmacokinetic properties. nih.gov Replacing it with bioisosteres (surrogate structures with similar properties), such as tetrazoles or sulfonamides, could improve drug-like characteristics while maintaining biological function. nih.gov

Molecular Hybridization: Combining the this compound pharmacophore with other known bioactive moieties into a single hybrid molecule is a promising strategy. mdpi.com This approach can lead to compounds with dual mechanisms of action or enhanced potency against drug-resistant targets.

The table below outlines key positions on the quinoline-4-carboxylic acid scaffold and the observed impact of substitutions from various studies, guiding future derivatization efforts.

| Position on Scaffold | General Observation/Impact of Substitution | Reference |

| C(2) | Requires bulky, hydrophobic groups for DHODH inhibition. | nih.gov |

| C(3) | Substitution with a methyl group can unexpectedly decrease activity in some series. | nih.gov |

| C(4) | The carboxylic acid is often essential for activity. | nih.gov |

| C(7) | Halogen substitution (e.g., F, Cl) can significantly enhance potency. | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for quinoline-4-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer: The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensing isatin with a ketone in an alkaline medium (e.g., sodium acetate) . Optimization can be achieved through Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. Industrial-scale synthesis often employs continuous flow reactors for improved efficiency and scalability .

Q. What safety protocols are critical when handling 5-Aminoquinoline-4-carboxylic acid in laboratory settings?

- Methodological Answer: Safety measures include:

- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity and flame-retardant lab coats. Avoid skin/eye contact and inhalation of dust .

- Ventilation: Work in fume hoods to minimize exposure to vapors or aerosols .

- Storage: Keep containers tightly sealed in dry, ventilated areas to prevent degradation or contamination .

Q. Which analytical techniques are recommended for characterizing quinoline-4-carboxylic acid derivatives?

- Methodological Answer:

- Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry .

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) for functional group identification and X-ray crystallography for absolute configuration determination (e.g., single-crystal studies in ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives in therapeutic applications?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., antitubercular agents in ).

- In Vitro Assays: Evaluate antimicrobial activity via minimum inhibitory concentration (MIC) assays or cytotoxicity using MTT tests on cell lines .

Q. What strategies address discrepancies in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Methodological Answer:

- Purity Validation: Ensure compounds are ≥95% pure via HPLC and NMR. Contaminants from incomplete synthesis (e.g., unreacted intermediates) may skew results .

- Standardized Protocols: Adopt consistent assay conditions (e.g., pH, temperature) across studies to reduce variability .

Q. How can mechanistic studies elucidate the role of the 4-carboxylic acid group in biological interactions?

- Methodological Answer:

- Isosteric Replacement: Synthesize analogs replacing the carboxylic acid with bioisosteres (e.g., tetrazole) to assess functional group necessity .

- pH-Dependent Studies: Measure activity across physiological pH ranges to evaluate ionization effects on target binding .

Data Interpretation & Optimization

Q. What computational tools are effective for optimizing quinoline-4-carboxylic acid derivatives as drug candidates?

- Methodological Answer:

- Quantum Mechanical Calculations: Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- ADMET Prediction: Tools like SwissADME or ADMETlab2.0 can predict pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. How can researchers validate the environmental safety of quinoline-4-carboxylic acid derivatives?

- Methodological Answer:

- Ecotoxicology Assays: Conduct Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

- Degradation Studies: Use HPLC-MS to monitor biodegradation in simulated environmental conditions (soil/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.